3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole
Overview
Description
3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The addition of bromine atoms and a tetrahydro-2H-pyran-2-yl group to the carbazole core enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole typically involves the bromination of 9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 6 positions of the carbazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Oxidized carbazole derivatives.
Reduction Products: Reduced carbazole derivatives.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: Utilized in the synthesis of advanced materials with unique optical and electronic characteristics.
Chemical Biology: Employed as a probe or building block in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atoms and tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,6-dibromo-9H-carbazole: Lacks the tetrahydro-2H-pyran-2-yl group, resulting in different chemical properties.
9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole: Lacks the bromine atoms, affecting its reactivity and applications.
3,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole: Chlorine atoms instead of bromine, leading to variations in reactivity and electronic properties.
Uniqueness
3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole is unique due to the presence of both bromine atoms and the tetrahydro-2H-pyran-2-yl group. This combination enhances its reactivity and makes it suitable for a wide range of applications in organic electronics, pharmaceuticals, and materials science.
Properties
IUPAC Name |
3,6-dibromo-9-(oxan-2-yl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO/c18-11-4-6-15-13(9-11)14-10-12(19)5-7-16(14)20(15)17-3-1-2-8-21-17/h4-7,9-10,17H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEABDSJCPVDOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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